N-Ethyl-2-hydroxyl-benzenesulfonamide
Description
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N-ethyl-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-2-9-13(11,12)8-6-4-3-5-7(8)10/h3-6,9-10H,2H2,1H3 |
InChI Key |
QNDCPQCFKPKEPD-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-Ethyl-2-hydroxyl-benzenesulfonamide and its analogs:
*Calculated based on analogous structures.
Key Comparative Insights:
Substituent Effects on Acidity and Reactivity :
- The hydroxyl group in this compound is more acidic than the methoxy group in its analog , due to the stronger electron-withdrawing nature of -OH. This acidity could enhance interactions with biological targets, such as enzymes requiring proton donation.
- The nitro group in N-Ethyl-2-nitrobenzenesulfonamide is strongly electron-withdrawing, which stabilizes the sulfonamide moiety and may increase resistance to hydrolysis compared to -OH or -OCH₃ derivatives.
Solubility and Polarity :
- The hydroxyl group improves aqueous solubility via hydrogen bonding, whereas the methoxy and nitro analogs are likely less polar. However, nitro groups may confer better solubility in organic solvents.
Biological Activity :
- Sulfonamides with bulky substituents (e.g., piperidinyloxy groups in compounds ) are often designed for targeted enzyme inhibition, leveraging steric hindrance. The hydroxyl derivative’s smaller size might favor broader antimicrobial activity but lower specificity.
Synthetic Methods :
- Analogs like those in are synthesized via GP1 methods and purified via silica gel chromatography , a common approach for sulfonamides. The hydroxyl derivative may require protective-group strategies to prevent unwanted oxidation or side reactions.
Research Findings and Limitations
- Biological Data Gaps : While sulfonamides are broadly bioactive , specific studies on this compound’s efficacy or toxicity are absent in the provided evidence.
- Computational Predictions: Molecular modeling could further elucidate substituent effects on binding affinities or pharmacokinetics, leveraging known data from nitro and methoxy analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Ethyl-2-hydroxyl-benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Begin with sulfonylation of 2-hydroxyaniline derivatives using ethylating agents (e.g., ethyl chloride) under anhydrous conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is critical to isolate the product. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
- Key Considerations : Control pH during sulfonamide formation to avoid hydrolysis. Use inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group.
Q. How can the crystal structure of this compound be determined experimentally?
- Methodology : Employ single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL (for small-molecule refinement) and validate with PLATON/ADDSYM to check for missed symmetry .
- Data Interpretation : Analyze hydrogen-bonding networks (e.g., O–H···O/S interactions) using Mercury software. Compare bond lengths/angles with similar sulfonamides (e.g., N–S bond: ~1.62 Å) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ ~10.2 ppm).
- IR : Identify key functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹, O–H at ~3400 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological activity of this compound?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and calculate electrostatic potential surfaces. Use docking simulations (AutoDock Vina) to assess interactions with biological targets (e.g., dihydropteroate synthase for antimicrobial activity) .
- Validation : Cross-reference computed parameters (e.g., dipole moment, HOMO-LUMO gap) with experimental data from SCXRD or spectroscopy .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Case Example : If NMR suggests a planar conformation but SCXRD shows torsional distortion, validate via:
- Dynamic NMR to probe rotational barriers.
- Hirshfeld Surface Analysis to quantify intermolecular interactions influencing solid-state conformation .
- Tools : Use CCDC Mercury’s “Conformer Generator” to model flexibility and compare with experimental data.
Q. How to design experiments for evaluating the compound’s biological activity against resistant pathogens?
- Protocol :
In vitro assays : Test minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
Mechanistic Studies : Measure inhibition of dihydropteroate synthase via UV-Vis kinetics (ΔA₃₀₀ nm).
Synergy Screening : Combine with known antibiotics (e.g., trimethoprim) to assess potentiation effects .
- Data Analysis : Apply Chou-Talalay method for synergy quantification (Combination Index <1 indicates synergy).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
